1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Overview
Description
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol, also known as HHT, is a synthetic compound that has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. HHT is a cyclic siloxane compound that features a unique seven-membered ring structure, which gives it exceptional stability and rigidity. In
Scientific Research Applications
Langmuir Monolayers and Films
The compound forms stable Langmuir monolayers at the air/water interface and is used in Langmuir–Blodgett as well as Langmuir–Schaefer films. These films, studied through Brewster Angle Microscopy, reveal that the molecule forms specific structures like dimers and network structures on interfaces and solid substrates. This property is influenced by factors such as alkyl chain length and the number of hydroxyl groups in the molecule (Wamke et al., 2015).
Nanocomposite Melt Processing
In the context of nanocomposite materials, this compound was shown to impact the modulus retention in poly(ethylene terephthalate) fibers. Studies focused on how the structure of the compound changes under various conditions, like temperature and atmosphere, using techniques like TGA, FTIR, and NMR spectroscopy. These insights are crucial for understanding its behavior and stability during the processing of nanocomposites (Zeng et al., 2005).
Complexation and Emission Properties
Research on europium silsesquioxane complexes using this compound revealed unique properties. These complexes, characterized by various spectroscopic and analytical methods, displayed significant red emission, highlighting their potential in photoluminescent applications. The study emphasizes the role of large POSS units in enhancing fluorescence (Kumar et al., 2019).
Catalytic Activity
Heptacopper complexes involving this compound were synthesized and demonstrated unique cage-like structures with multi-ligation of copper ions. These complexes were tested as catalysts in oxidation reactions, showing high yields and specific selectivity. This research is significant for understanding the catalytic potential of silsesquioxane-based compounds in organic transformations (Bilyachenko et al., 2022).
Modeling Silica Surfaces
Silsesquioxanes, including this compound, serve as models for silica surfaces. Their structural characterization helps in understanding the surface chemistry of silica, which is fundamental in various applications like catalysis and material science. The comparison of these structures with crystalline forms of silica provides insights into their potential as models for studying surface interactions (Feher et al., 1989).
properties
IUPAC Name |
1,3,5,7,9,11,14-heptacyclohexyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h36-45H,1-35H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUUYVMFTLBDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCCC5)C6CCCCC6)(C7CCCCC7)O)C8CCCCC8)(C9CCCCC9)O)C1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80O12Si7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404152 | |
Record name | 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
973.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol | |
CAS RN |
47904-22-3 | |
Record name | 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.